N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963564
InChI: InChI=1S/C24H26N2O5S2/c1-13-7-8-17-19(11-13)32-24(20(17)22(27)25-15-9-10-33(29,30)12-15)26-23(28)21-14(2)16-5-3-4-6-18(16)31-21/h3-6,13,15H,7-12H2,1-2H3,(H,25,27)(H,26,28)
SMILES:
Molecular Formula: C24H26N2O5S2
Molecular Weight: 486.6 g/mol

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC14963564

Molecular Formula: C24H26N2O5S2

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C24H26N2O5S2
Molecular Weight 486.6 g/mol
IUPAC Name N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C24H26N2O5S2/c1-13-7-8-17-19(11-13)32-24(20(17)22(27)25-15-9-10-33(29,30)12-15)26-23(28)21-14(2)16-5-3-4-6-18(16)31-21/h3-6,13,15H,7-12H2,1-2H3,(H,25,27)(H,26,28)
Standard InChI Key IPTHXJKTXVAEFO-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=CC=CC=C5O4)C

Introduction

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a unique combination of functional groups and structural elements. This compound includes a furan ring, a tetrahydrothiophene moiety, and a benzothiophene component, which suggest potential pharmacological activities due to their diverse chemical reactivity and interactions with biological systems.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step organic chemistry methods. These reactions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity. Common solvents used in these reactions include dimethyl sulfoxide and dichloromethane. Advanced techniques such as continuous flow synthesis may also be employed for industrial-scale production to enhance efficiency while minimizing waste.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures may possess notable biological activities, potentially involving interactions with enzymes or receptors critical in various biological processes. These interactions could lead to inhibitory effects on certain enzymes or receptors involved in metabolic pathways, although detailed mechanistic studies are required to elucidate the exact mode of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator